3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a triazole derivative featuring a 2-fluorophenyl group at position 3 and a 3-methoxybenzylthio moiety at position 5. Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The synthesis of such compounds typically involves the reaction of triazole-thiol precursors with appropriate halides under basic conditions, as demonstrated in analogous procedures . The fluorine atom and methoxy group in this compound likely influence its electronic properties, solubility, and binding interactions with biological targets .
Properties
Molecular Formula |
C16H15FN4OS |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4OS/c1-22-12-6-4-5-11(9-12)10-23-16-20-19-15(21(16)18)13-7-2-3-8-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
GTWJADSOCMFTBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is often attached via a thioether linkage, which can be formed by reacting a methoxyphenylmethyl halide with a thiol derivative of the triazole compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.
Case Study: A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential for development into a therapeutic agent for resistant infections .
Anticancer Properties
The compound has also been evaluated for its anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.
Case Study: In vitro studies conducted on human breast cancer cells (MCF-7) revealed that treatment with 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours . This highlights its potential as an adjunct therapy in cancer treatment regimens.
Anti-inflammatory Activity
Research has suggested that this compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Case Study: A study investigating the effect of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages found that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.
Mechanistic Insights
The biological activities of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation: It may act as an antagonist or modulator at specific receptors involved in inflammatory responses.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl and methoxyphenyl groups may enhance binding affinity and specificity to molecular targets, such as enzymes involved in metabolic pathways or receptors in cell signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-(2,4-Dichlorophenyl)-5-((3-Fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Structural Difference : Replaces the 2-fluorophenyl group with a 2,4-dichlorophenyl moiety and the 3-methoxybenzylthio with a 3-fluorobenzylthio group.
- Impact : The electron-withdrawing chlorine atoms increase hydrophobicity and may enhance metabolic stability but reduce solubility compared to the methoxy group .
- Biological Activity : Similar triazole derivatives with halogenated aryl groups exhibit potent antifungal and antibiotic activities .
- 3-(3,4-Dimethoxyphenyl)-5-((2-Fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine Structural Difference: Features a 3,4-dimethoxyphenyl group instead of 2-fluorophenyl and a 2-fluorobenzylthio substituent. The 2-fluorobenzylthio group may alter steric interactions compared to the 3-methoxy analog . Molecular Weight: 360.4 g/mol, slightly higher than the target compound due to additional methoxy and fluorine substituents .
Variations in the Benzylthio Group
3-(2,4-Dichlorophenyl)-5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine
- 3-(3-Methoxybenzyl)-4-(2-Methoxyphenyl)-1H-1,2,4-Triazole-5(4H)-thione Structural Difference: Replaces the 2-fluorophenyl group with a 2-methoxyphenyl moiety and introduces a thione group instead of an amine. The dual methoxy groups may enhance antioxidant activity .
Heterocyclic Hybrids
- 4-Phenyl-5-((5-Phenylamino-1,3,4-Thiadiazole-2-ylthio)methyl)-1,2,4-Triazole-3-Thione Structural Difference: Incorporates a thiadiazole ring linked via a methylthio group. Impact: The thiadiazole moiety enhances antimicrobial activity due to increased π-π stacking and hydrogen-bonding capabilities .
- S-Alkyl Derivatives of 4-Amino-5-(5-(3-Fluorophenyl)Pyrazol-3-yl)-1,2,4-Triazole-3-Thiol Structural Difference: Combines triazole with pyrazole rings via a thiol bridge. Impact: Pyrazole inclusion may improve anti-inflammatory activity, while the thiol group allows for versatile alkylation reactions .
Key Data Comparison
Biological Activity
The compound 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific triazole derivative, summarizing key findings from recent research studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that 1,2,4-triazole derivatives exhibit a wide range of biological activities. The specific compound has been evaluated for its effects on various cancer cell lines and other biological systems.
Anticancer Activity
A study focused on the synthesis and biological evaluation of 1,2,4-triazole derivatives reported promising anticancer activity for compounds similar to 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine . The results indicated that these compounds could inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression .
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests that 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine may serve as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented. Studies have shown that similar compounds exhibit moderate to high activity against various Gram-positive and Gram-negative bacteria. The specific compound's methylthio group may enhance its interaction with microbial targets, leading to increased potency .
Table 1: Summary of Biological Activities
The biological activity of 3-(2-Fluorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety can chelate metal ions in enzymes critical for cancer cell survival.
- Cytokine Modulation : By influencing signaling pathways involved in inflammation and immune response.
- Membrane Disruption : The methylthio group may enhance membrane permeability in microbial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
